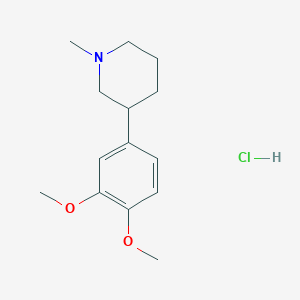![molecular formula C27H29N7O3 B8557472 tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate](/img/structure/B8557472.png)
tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate
概要
説明
tert-Butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a quinazoline core, a morpholine ring, and an aminophenyl group. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the morpholine ring and the aminophenyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the morpholine ring, resulting in different reduced forms of the compound.
Substitution: Substitution reactions are common, especially at the pyrimidin-2-yl position, where various substituents can be introduced to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenated reagents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with altered electronic properties.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful component in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The quinazoline core may bind to certain enzymes or receptors, modulating their activity. The morpholine ring and aminophenyl group can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
tert-Butyl (2-aminophenyl)carbamate: This compound shares the tert-butyl carbamate group but lacks the quinazoline and morpholine components.
tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound has a similar carbamate structure but features a benzothiophene core instead of quinazoline.
tert-Butyl (3-aminophenyl)carbamate: Similar in structure but with differences in the position of the aminophenyl group.
Uniqueness: The uniqueness of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate lies in its combination of a quinazoline core, morpholine ring, and aminophenyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C27H29N7O3 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C27H29N7O3/c1-27(2,3)37-26(35)33-25-29-15-19(16-30-25)23-31-22-14-18(17-5-4-6-20(28)13-17)7-8-21(22)24(32-23)34-9-11-36-12-10-34/h4-8,13-16H,9-12,28H2,1-3H3,(H,29,30,33,35) |
InChIキー |
AIQGYWHNHVYFGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)C2=NC3=C(C=CC(=C3)C4=CC(=CC=C4)N)C(=N2)N5CCOCC5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![n-(3-Cyanobenzoyl)-2-[(4-methoxybenzyl)oxy]aniline](/img/structure/B8557417.png)








